1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a pyrazole ring, an aminoethyl group, and a carboxylic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminoethylamine with pyrazole-4-carboxylic acid in the presence of a suitable catalyst. The reaction is often carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid moiety can be reduced to an alcohol under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Aminoethyl)imidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring.
1-(2-Aminoethyl)pyrrole: Contains a pyrrole ring, offering different electronic properties.
1-(2-Aminoethyl)pyrazine: Features a pyrazine ring, which can influence its reactivity and biological activity.
Uniqueness: 1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties. Its versatility makes it a valuable compound for various applications in research and industry.
Biological Activity
1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.
The synthesis of this compound typically involves the reaction of pyrazole derivatives with appropriate acylating agents. The resulting compound has been characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structure and purity.
Biological Activity Overview
The biological activity of this compound includes:
- Antitumor Activity : Studies have demonstrated that pyrazole derivatives exhibit inhibitory effects on various cancer cell lines. Specifically, compounds related to 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid have shown potential as inhibitors of BRAF(V600E) and other oncogenic pathways, making them candidates for cancer therapy .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, potentially by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a role in treating inflammatory diseases .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against a range of pathogens, showing effectiveness in inhibiting bacterial growth and fungal infections .
Structure-Activity Relationships (SAR)
Understanding the SAR of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid is crucial for optimizing its biological activity. Modifications to the pyrazole ring and the aminoethyl side chain have been explored to enhance potency and selectivity. For instance, substituents that increase hydrophobic interactions or hydrogen bonding capabilities often lead to improved bioactivity .
Modification | Effect on Activity |
---|---|
Substitution at C3 position | Increased antitumor efficacy |
Alteration of carboxylic acid moiety | Enhanced anti-inflammatory properties |
Variations in aminoethyl group | Improved antibacterial activity |
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antitumor Study : A study conducted on various cancer cell lines revealed that derivatives of this compound inhibited cell proliferation significantly, with IC50 values in the low micromolar range against BRAF(V600E) expressing cells .
- Inflammation Model : In vivo models demonstrated that administration of the compound reduced symptoms in models of arthritis by decreasing levels of inflammatory markers .
- Antifungal Activity : In vitro assays against common phytopathogenic fungi showed that certain derivatives exhibited superior antifungal activity compared to established antifungal agents, suggesting potential agricultural applications .
Properties
CAS No. |
1855911-17-9 |
---|---|
Molecular Formula |
C6H10ClN3O2 |
Molecular Weight |
191.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.